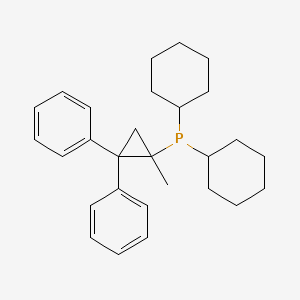
Cy-cBRIDP
Übersicht
Beschreibung
Cy-cBRIDP is a chemical compound with the molecular formula C28H37P and a molecular weight of 404.57 g/mol . It is commonly used as a ligand in various catalytic processes, particularly in palladium-catalyzed coupling reactions. The compound is known for its unique structure, which includes a cyclopropyl ring substituted with methyl and diphenyl groups, and a phosphane group bonded to two cyclohexyl rings .
Vorbereitungsmethoden
The synthesis of Cy-cBRIDP typically involves the reaction of cyclohexylphosphine with 1-methyl-2,2-diphenylcyclopropyl bromide under inert conditions . The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity .
Analyse Chemischer Reaktionen
Cy-cBRIDP undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide.
Substitution: It participates in substitution reactions, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
Reduction: The compound can be reduced under specific conditions to form phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Cy-cBRIDP is extensively used in scientific research due to its versatility as a ligand in catalytic processes . Its applications include:
Chemistry: Used in the synthesis of complex organic molecules through various coupling reactions.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential in drug development and as a catalyst in the synthesis of medicinal compounds.
Industry: Utilized in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism by which Cy-cBRIDP exerts its effects involves its role as a ligand in catalytic processes. It coordinates with metal centers, such as palladium, to form active catalytic species that facilitate various chemical transformations. The compound’s unique structure allows for efficient coordination and stabilization of the metal center, enhancing the catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Cy-cBRIDP can be compared with other similar phosphane ligands, such as:
Triphenylphosphine: A widely used ligand in catalytic processes but lacks the steric bulk provided by the cyclohexyl groups.
Dicyclohexylphosphine: Similar in structure but without the cyclopropyl and diphenyl groups, leading to different reactivity and selectivity.
Di-tert-butylphosphine: Another bulky ligand but with different electronic properties due to the tert-butyl groups.
The uniqueness of this compound lies in its combination of steric bulk and electronic properties, making it highly effective in specific catalytic applications.
Eigenschaften
IUPAC Name |
dicyclohexyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37P/c1-27(29(25-18-10-4-11-19-25)26-20-12-5-13-21-26)22-28(27,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h2-3,6-9,14-17,25-26H,4-5,10-13,18-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNAVZKVTWHWKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699918 | |
| Record name | Dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023330-38-2 | |
| Record name | Dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















